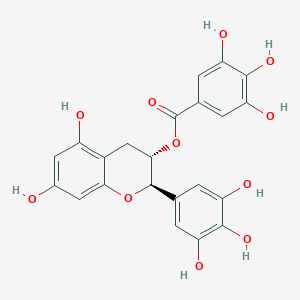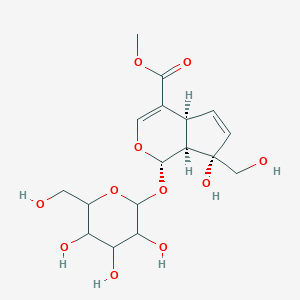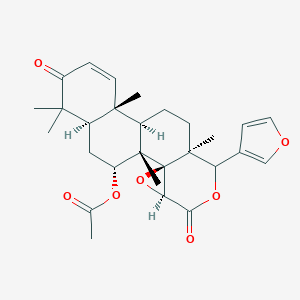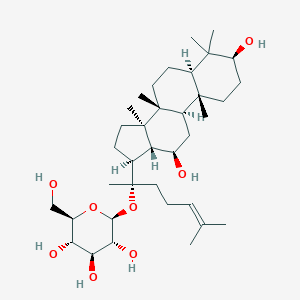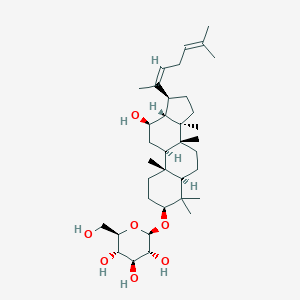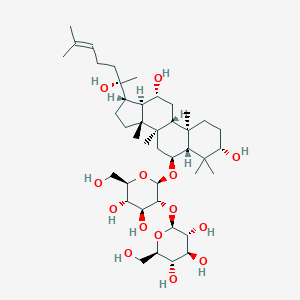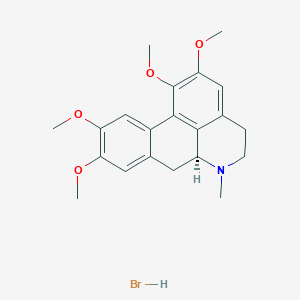
Glaucine hydrobromide
Descripción general
Descripción
Glaucine hydrobromide, also known as glaucine hydrobromide, is a derivative of the alkaloid glaucine, which is found in the leaves of several species of plants including Papaver somniferum (opium poppy), Glaucium flavum (yellow horned poppy), and Glaucium corniculatum (corn poppy). Glaucine hydrobromide has been studied for its potential therapeutic applications and is being investigated for potential use in the treatment of a variety of conditions including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. It has also been studied for its potential use as an anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Extraction and Purification
Glaucine hydrobromide has been the focus of research regarding its extraction and purification from natural sources. A study by Bogdanov et al. (2015) developed a method for isolating glaucine hydrobromide using ionic liquids, which proved more efficient than traditional methods like methanol extraction. This approach enhances glaucine accumulation and reduces the solid-liquid ratio required, making it a more sustainable and efficient extraction method (Bogdanov, Keremedchieva, & Svinyarov, 2015).
Metabolic Studies
Research on glaucine's metabolism is crucial for understanding its mechanism of action and potential therapeutic uses. Meyer et al. (2013) explored the metabolism of glaucine in rat urine, uncovering key metabolic pathways like O-demethylation and N-demethylation. This study provides valuable insights into glaucine's bioactivity and possible effects on human health (Meyer, Meyer, Wissenbach, & Maurer, 2013).
Potential Therapeutic Applications
Glaucine has shown potential in therapeutic applications, particularly in treating respiratory conditions. Pons et al. (2000) investigated the effects of inhaled glaucine on pulmonary responses in an animal model of asthma. Their findings suggest that glaucine could be beneficial in asthma treatment due to its bronchodilator and anti-inflammatory properties (Pons, Santamaría, Suchánková, Cortijo, & Morcillo, 2000).
Anti-Inflammatory and Anti-Cancer Properties
Glaucine's anti-inflammatory properties have been explored in studies like the one conducted by Remichkova et al. (2009), which found that glaucine can inhibit TNF-alpha and IL-6 production, suggesting its potential use in treating inflammatory diseases. Additionally, Kang et al. (2015) discovered that glaucine inhibits breast cancer cell migration and invasion by suppressing MMP-9 gene expression. This indicates a possible role for glaucine in cancer therapy (Remichkova, Dimitrova, Philipov, & Ivanovska, 2009); (Kang, Jang, Pak, & Shim, 2015).
Pharmacological Insights
Understanding the pharmacological aspects of glaucine hydrobromide is critical for its application in medicine. Studies by Meyer et al. (2013) and others have provided insights into how glaucine is metabolized and interact with various enzymes and receptors in the body. This information is crucial for developing safe and effective therapeutic applications of glaucine (Meyer, Meyer, Wink, Zapp, & Maurer, 2013).
Propiedades
IUPAC Name |
(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFLCVRJWUOGPN-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208670 | |
| Record name | 6a-alpha-Aporphine, 1,2,9,10-tetramethoxy-, hydrobromide (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glaucine hydrobromide | |
CAS RN |
5996-06-5 | |
| Record name | 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-, hydrobromide (1:1), (6aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5996-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glaucine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6a-alpha-Aporphine, 1,2,9,10-tetramethoxy-, hydrobromide (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLAUCINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BPY1SMR1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



